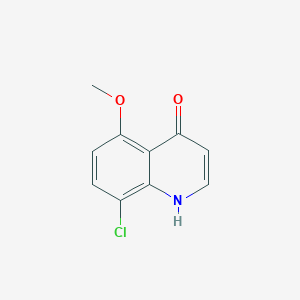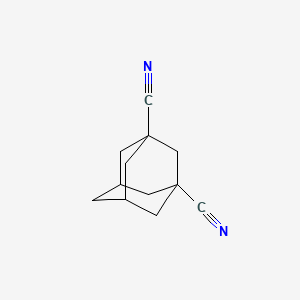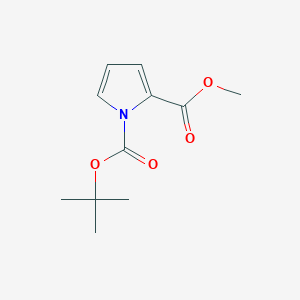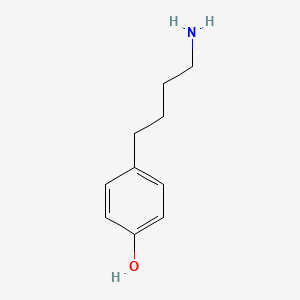
8-Chloro-5-methoxyquinolin-4-ol
Overview
Description
8-Chloro-5-methoxyquinolin-4-ol is a compound used for proteomics research . It has a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 .
Molecular Structure Analysis
The molecular structure of 8-Chloro-5-methoxyquinolin-4-ol consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It has a chlorine atom at the 8th position and a methoxy group at the 5th position .Physical And Chemical Properties Analysis
8-Chloro-5-methoxyquinolin-4-ol has a molecular formula of C10H8ClNO2 and a molecular weight of 209.63 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Medicine
8-Chloro-5-methoxyquinolin-4-ol, as a derivative of quinoline, has been recognized for its pharmacological properties. Quinoline and its derivatives are known to exhibit a broad spectrum of bioactivity, making them core templates in drug design . They have been used in the development of antitussive, expectorant, anti-asthmatic, anti-inflammatory, antibacterial, and antitumor medications .
Agriculture
In agriculture, quinoline derivatives can play a role in the development of pesticides and herbicides. Their biochemical properties allow for the synthesis of compounds that can protect crops from pests and diseases, contributing to improved food security .
Material Science
Quinoline compounds have applications in material science, particularly in the design of organic semiconducting materials. These materials are crucial for high-tech applications such as solar cells and transistors .
Environmental Science
Environmental science benefits from quinoline derivatives in the synthesis of metal nanoparticles used for environmental remediation and sustainable agriculture. These nanoparticles can be synthesized through environmentally friendly processes involving microorganisms .
Analytical Chemistry
In analytical chemistry, quinoline derivatives are used in electrogenerated chemiluminescence (ECL), which is a powerful method for the detection and quantification of various analytes due to its high sensitivity and wide dynamic range .
Biochemistry
Biochemistry research utilizes quinoline derivatives to study and manipulate biochemical processes. They are involved in the synthesis of antioxidants and other compounds that protect cells from oxidative stress .
Pharmacology
The pharmacological applications of quinoline derivatives are vast, with recent advances highlighting their therapeutic potential. They serve as an exceptional pharmacophore in therapeutic medicine, offering opportunities for novel drug development .
Clinical Applications
Clinically, quinoline derivatives are part of formulations used to treat various conditions. Their antitussive and anti-asthmatic effects make them valuable in respiratory therapies .
properties
IUPAC Name |
8-chloro-5-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-3-2-6(11)10-9(8)7(13)4-5-12-10/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAUPUJRLGTTQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=CNC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491468 | |
| Record name | 8-Chloro-5-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5-methoxyquinolin-4-ol | |
CAS RN |
63010-43-5 | |
| Record name | 8-Chloro-5-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
![1-Azatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-9,12-dione](/img/no-structure.png)
![4-Chloro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1600911.png)





![2,2-Dimethyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1600924.png)